2,2,3,3-Tetrafluoro-1-phenylpropan-1-one
Description
2,2,3,3-Tetrafluoro-1-phenylpropan-1-one is a fluorinated aromatic ketone characterized by a phenyl group at the C1 position and four fluorine atoms at the C2 and C3 positions of the propane backbone. Its molecular structure combines the electron-withdrawing effects of fluorine substituents with the aromatic π-system of the phenyl group, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science.
Properties
CAS No. |
1428-62-2 |
|---|---|
Molecular Formula |
C9H6F4O |
Molecular Weight |
206.14 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H6F4O/c10-8(11)9(12,13)7(14)6-4-2-1-3-5-6/h1-5,8H |
InChI Key |
LYWZYIDEVTXKMQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(C(F)F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(F)F)(F)F |
Synonyms |
1-Propanone, 2,2,3,3-tetrafluoro-1-phenyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Fluorinated Compounds
Structural and Functional Group Comparisons
2,2,3,3-Tetrafluoro-1-propanol
- Structure: Shares the same tetrafluoro substitution pattern (C2 and C3) but replaces the phenylpropanone group with a hydroxyl (-OH) group at C1.
- Molecular Formula : C₃H₄F₄O (MW: 132.05 g/mol) .
- Physical Properties : Boiling point = 109°C; density = 1.47 g/cm³ .
- Key Differences : The hydroxyl group increases polarity compared to the ketone, leading to higher solubility in polar solvents. The absence of an aromatic ring reduces conjugation effects.
2,2,2-Trifluoro-1-[3-(2,2,2-trifluoroacetyl)azulen-1-yl]ethanone
- Structure : Features a trifluoroacetyl group attached to an azulene ring, a bicyclic aromatic system .
- Key Differences: The azulene moiety introduces extended π-conjugation and unique electronic properties compared to the phenyl group.
1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane
Physicochemical Properties
Notes:
- The target compound’s molecular weight is estimated based on its structure.
- Fluorine substitution generally lowers boiling points due to reduced intermolecular forces, as seen in 2,2,3,3-Tetrafluoro-1-propanol .
Toxicity and Handling
- 2,2,3,3-Tetrafluoro-1-propanol: Classified as hazardous (危) in the Kanto Reagents catalog, requiring careful handling .
- 1,1,2,3,3,3-Hexafluoro-1-methoxypropane: Limited toxicological data available, highlighting the need for caution when working with poorly studied fluorinated compounds .
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